![molecular formula C40H26N2O B14129637 4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with dibenzo[b,d]furan and biphenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine exerts its effects is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural motifs but lacking the biphenyl and pyrimidine groups.
Biphenyl: Another related compound that forms part of the structure of 4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine.
2,6-Diphenylpyrimidine: Shares the pyrimidine core but without the dibenzo[b,d]furan and biphenyl substituents.
Uniqueness
The uniqueness of 4-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine lies in its combination of structural elements, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C40H26N2O |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
4-[3-(3-dibenzofuran-4-ylphenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C40H26N2O/c1-3-12-27(13-4-1)36-26-37(42-40(41-36)28-14-5-2-6-15-28)32-19-10-17-30(25-32)29-16-9-18-31(24-29)33-21-11-22-35-34-20-7-8-23-38(34)43-39(33)35/h1-26H |
InChI Key |
OIOSTYUIJRUYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC=CC7=C6OC8=CC=CC=C78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
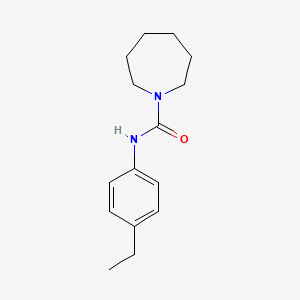
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
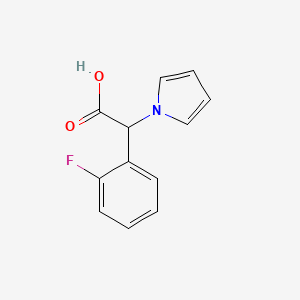
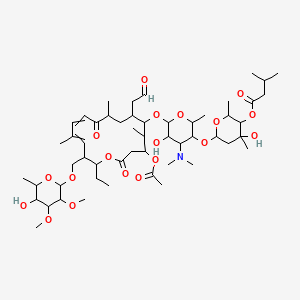
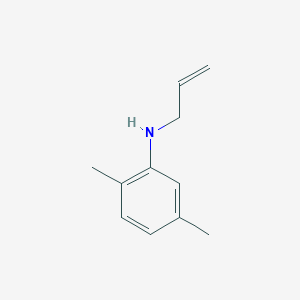
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
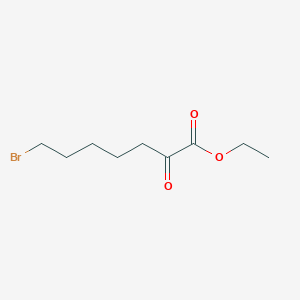
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
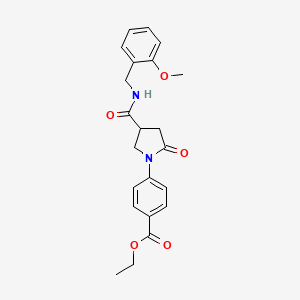
![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
